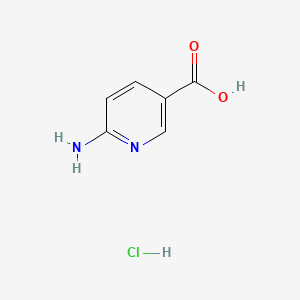

6-Aminonicotinic acid monohydrochloride

Description

The exact mass of the compound 6-Aminonicotinic acid monohydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Aminonicotinic acid monohydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Aminonicotinic acid monohydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-aminopyridine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.ClH/c7-5-2-1-4(3-8-5)6(9)10;/h1-3H,(H2,7,8)(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOMCBXVDGLPOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201523 |

Source

|

| Record name | 6-Aminonicotinic acid monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5336-87-8 |

Source

|

| Record name | 6-Aminonicotinic acid monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5336-87-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Aminonicotinic acid monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-AMINONICOTINIC ACID MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P7VVU9OER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Profiling of 6-Aminonicotinic Acid Monohydrochloride

A Technical Guide for Assay Development and Synthesis

Executive Summary

6-Aminonicotinic acid monohydrochloride (6-ANA[1][2]·HCl) serves as a critical pharmacophore in medicinal chemistry, particularly as a linker in antibody-drug conjugates (ADCs) and a core scaffold in bacterial DNA gyrase inhibitors.[1][2] While the parent free acid (CAS 3167-49-5) is widely cataloged, the hydrochloride salt (CAS 5336-87-8) offers distinct solubility and stability profiles essential for aqueous-based biochemical assays.[1][2]

This guide addresses the common "solubility vs. stability" paradox researchers face with aminopyridines. It provides validated protocols for handling the hygroscopic salt and distinguishing its protonation states, ensuring reproducibility in drug development workflows.[1][2]

Part 1: Chemical Identity & Structural Analysis[1][2]

The defining feature of 6-ANA·HCl is the site of protonation.[1][2] Unlike aliphatic amines, the exocyclic amino group at position 6 is not the primary basic site.[1][2] Resonance delocalization pushes electron density onto the pyridine ring nitrogen (N1), making it the preferred protonation site.[1][2] This distinction is vital for interpreting NMR spectra and understanding ligand-binding interactions.

Table 1: Key Chemical Constants

| Property | Specification | Notes |

| Compound Name | 6-Aminonicotinic acid monohydrochloride | Salt form |

| CAS Number | 5336-87-8 | Distinct from parent (3167-49-5) |

| Molecular Formula | C₆H₇ClN₂O₂ | C₆H₆N₂O₂[1][2][3][4] · HCl |

| Molecular Weight | 174.59 g/mol | Parent: 138.12 |

| pKa (Predicted) | pKa₁ ≈ 3.7 (COOH), pKa₂ ≈ 6.8 (Pyridine NH⁺) | Values shift in high ionic strength buffers |

| Appearance | White to off-white crystalline powder | Yellowing indicates oxidation |

Structural Dynamics & Protonation

The following diagram illustrates the resonance stabilization that dictates the salt's formation.[1][2] The chloride ion stabilizes the pyridinium cation, disrupting the strong intermolecular hydrogen bonding of the parent zwitterion and thereby enhancing water solubility.[1][2]

Figure 1: Reaction pathway for the formation of 6-ANA·HCl, highlighting the N1 ring nitrogen as the thermodynamic protonation site.[1][2]

Part 2: Physical & Thermodynamic Properties[1][2]

Solubility Profiling

The parent acid is sparingly soluble in water (~1 g/L) due to isoelectric precipitation near pH 3-4.[1][2] The monohydrochloride salt significantly improves this, but it is pH-sensitive .[1][2]

-

Acidic Media (pH < 2): Highly soluble (>50 mg/mL).[1][2] The molecule exists as a cation.[1][2]

-

Buffered Media (pH 7.4): The salt will dissociate.[1][2] If the concentration exceeds the solubility limit of the free acid generated in situ, precipitation will occur.[1][2]

Thermal Properties[1][2][5][6]

-

Melting Point: The salt does not melt cleanly.[1][2] It typically undergoes decomposition (browning/charring) between 235°C – 260°C .[1][2]

-

Hygroscopicity: The HCl salt is moderately hygroscopic.[1][2] Exposure to ambient humidity can lead to the formation of a hydrate or clumping, which alters the effective molecular weight.[1][2]

Part 3: Analytical Characterization[1][2]

To validate the identity of 6-ANA·HCl, specifically distinguishing it from the free acid, use the following spectroscopic markers:

-

¹H-NMR (DMSO-d₆):

-

Shift Diagnostic: Look for the downfield shift of the aromatic proton at position 2 (adjacent to the ring nitrogen).[1][2] In the free acid, this typically appears near δ 8.5 ppm.[1][2] In the HCl salt, the descreening effect of the N1 positive charge shifts this signal to δ 8.7–8.9 ppm .[1][2]

-

Exchangeable Protons: A broad singlet >10 ppm indicates the carboxylic acid/pyridinium protons.[1][2]

-

-

Chloride Content Titration:

Part 4: Handling, Stability & Storage[1][2][5]

The "Yellowing" Phenomenon: Aminopyridines are susceptible to photo-oxidation, turning from white to yellow/brown over time.[1][2] This is accelerated by moisture.[1][2]

-

Storage Protocol: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Desiccators are mandatory for room temperature storage.[1][2]

-

Handling: Use non-metallic spatulas if possible, as acidic salts can corrode trace metals, which in turn catalyze oxidation.[1][2]

Part 5: Experimental Protocols

Protocol A: Preparation of High-Purity Stock Solution

For use in enzyme inhibition assays (e.g., DNA gyrase).[1][2]

-

Weighing: Weigh 17.5 mg of 6-ANA·HCl into a microcentrifuge tube.

-

Correction: Calculate mass based on the specific batch's water content (from CoA) to ensure 100 mM accuracy.

-

-

Sonicate: Sonicate for 30-60 seconds until fully dissolved. Solution should be clear and colorless.[1][2]

-

Aliquot: Split into 50 µL aliquots to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Recrystallization (Purification)

Use this if your batch has yellowed or contains free acid impurities.[1][2]

Figure 2: Step-by-step workflow for the purification of 6-ANA·HCl to remove oxidation byproducts.[1][2]

Protocol Steps:

-

Dissolve crude material in minimal 10% HCl at 60°C. Note: Using water alone may cause partial dissociation.[1][2]

-

Filter while hot to remove oxidized polymers (often dark specks).[1][2]

-

Allow to cool slowly to 4°C. Rapid cooling traps impurities.[1][2]

-

Filter crystals and wash with cold absolute ethanol . Do not wash with water, as you will lose significant yield.[1][2]

References

-

National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 18496, 6-Aminonicotinic acid. Retrieved from [Link]

-

Williams, R. (2022).[1][2][4] pKa Data Compilation: Pyridines and Amino Acids. Organic Chemistry Data. Retrieved from [Link][1][2]

Sources

A Technical Guide to 6-Aminonicotinic Acid Monohydrochloride: Properties, Analysis, and Applications

Abstract

This technical guide provides a comprehensive overview of 6-Aminonicotinic acid monohydrochloride, a pivotal building block in modern pharmaceutical and chemical research. This document delves into the core physicochemical properties of the compound, with a primary focus on its molecular weight and structural attributes. We will explore validated methodologies for its synthesis, purification, and analytical characterization, presenting detailed, field-proven protocols essential for quality control and experimental reproducibility. Furthermore, this guide synthesizes current research to highlight its key applications in drug development, particularly as a precursor for enzyme inhibitors and metabolic modulators. The content is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and practical insights required to effectively utilize this versatile chemical intermediate.

Introduction: A Versatile Pyridine Intermediate

6-Aminonicotinic acid, a derivative of pyridine-3-carboxylic acid (nicotinic acid), is an aromatic amine and aminopyridine that serves as a crucial intermediate in organic synthesis.[1][2] Its hydrochloride salt, 6-Aminonicotinic acid monohydrochloride (CAS No: 5336-87-8), is often preferred in experimental and industrial settings. The protonation of the basic amino group to form the hydrochloride salt significantly enhances the compound's stability and aqueous solubility compared to its free base form, simplifying its handling and application in various reaction media.

The molecule's bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid moiety, makes it a highly versatile scaffold. This dual reactivity is leveraged by medicinal chemists to construct complex heterocyclic systems and introduce key pharmacophoric features into novel drug candidates.[3] Its utility spans from the development of antibacterial agents to novel therapeutics targeting metabolic diseases, making a thorough understanding of its properties and handling a necessity for innovation in these fields.[2][4][5]

Core Physicochemical Properties and Molecular Characteristics

The precise molecular weight and chemical identity of a starting material are foundational to all subsequent research, ensuring stoichiometric accuracy in reactions and correct interpretation of analytical data. 6-Aminonicotinic acid monohydrochloride is a well-characterized compound with the properties detailed below.

| Property | Value | Source(s) |

| Compound Name | 6-Aminonicotinic acid monohydrochloride | [6][7] |

| Synonyms | 6-Amino-3-pyridinecarboxylic acid monohydrochloride; 6-AMINO-NICOTINIC ACID HCL | [6][7] |

| CAS Number | 5336-87-8 | [6][8][9] |

| Molecular Formula | C₆H₇ClN₂O₂ | [6][8] |

| Molecular Weight | 174.58 g/mol | [6][8] |

| Exact Mass | 174.02000 u | [6] |

| Appearance | White to off-white or light yellow crystalline solid/powder | [3][10] |

| Parent Compound Solubility | Water: ~1.0 g/L (20°C) | [3] |

The structure consists of a pyridine ring substituted with a carboxylic acid group at the 3-position and an amino group at the 6-position. The monohydrochloride form indicates that one equivalent of hydrogen chloride has reacted with the parent molecule, typically protonating the more basic nitrogen of the amino group. This salt formation is a critical feature, as it disrupts the crystal lattice of the zwitterionic free base, thereby improving its solubility in polar and aqueous solvents—a significant advantage for downstream processing and formulation development.

Synthesis and Quality-Controlled Manufacturing

The production of high-purity 6-Aminonicotinic acid monohydrochloride is a multi-step process that demands rigorous control to ensure the final product is suitable for pharmaceutical applications. The quality of the final intermediate is directly dependent on the integrity of each step, from synthesis to purification.

General Synthesis Pathway

A common and efficient route involves the synthesis of the 6-Aminonicotinic acid free base, followed by its conversion to the hydrochloride salt.

-

Synthesis of 6-Aminonicotinic Acid (Free Base) : The free base (CAS: 3167-49-5) is often prepared via the alkaline hydrolysis of its corresponding ester, such as Ethyl 6-aminonicotinate.[11] This reaction is typically performed using sodium hydroxide in a methanol-water solvent system. The reaction is driven to completion by heating, after which the methanol is removed, and the aqueous solution is carefully acidified to a pH of approximately 3. This crucial pH adjustment protonates the carboxylate, causing the less soluble free acid to precipitate, allowing for its isolation by filtration.[11]

-

Conversion to Monohydrochloride Salt : The isolated and dried 6-Aminonicotinic acid is then suspended in a suitable solvent, such as methanol or isopropanol. An equimolar amount of concentrated hydrochloric acid or a solution of HCl in the chosen solvent is added. The resulting salt precipitates from the solution and can be collected, washed with a non-polar solvent like diethyl ether to remove residual acid, and dried under vacuum. This method is highly effective for producing a pure, crystalline salt.[5]

Manufacturing and Quality Standards

For use in drug development, this intermediate must meet stringent quality criteria. Reputable suppliers ensure a purity of ≥99.0%, typically verified by High-Performance Liquid Chromatography (HPLC).[4] Further quality control standards include strict limits on residual solvents, heavy metals, and loss on drying, ensuring lot-to-lot consistency and preventing the introduction of harmful impurities into downstream processes.[4]

Analytical Characterization: A Self-Validating System

Ensuring the identity, purity, and quality of 6-Aminonicotinic acid monohydrochloride requires a suite of robust analytical methods. The following protocols represent a validated system for comprehensive characterization.

Protocol 1: Identity and Purity Assessment by Reverse-Phase HPLC

This method is the cornerstone of quality control, providing quantitative data on the purity of the compound and detecting any synthesis-related impurities.

-

Principle of Causality : Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (C18) is used with a polar mobile phase. 6-Aminonicotinic acid, being a polar molecule, elutes relatively quickly. The acidic mobile phase (e.g., using formic acid) ensures the carboxylic acid is protonated, leading to a single, sharp peak. UV detection is chosen based on the pyridine ring's strong chromophore, which absorbs UV light effectively around 254-265 nm.

-

Step-by-Step Methodology :

-

Preparation of Mobile Phase :

-

Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

-

Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

-

Degas both solutions for 15 minutes using sonication or vacuum filtration.

-

-

Sample Preparation : Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of a 50:50 Water/Methanol mixture to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL with the same diluent.

-

Chromatographic Conditions :

-

Column : C18, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate : 1.0 mL/min.

-

Injection Volume : 10 µL.

-

Column Temperature : 30 °C.

-

UV Detector Wavelength : 262 nm.

-

Gradient Program : Start with 5% B for 2 minutes, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to 5% B and equilibrate for 5 minutes.

-

-

Analysis : Inject the sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Protocol 2: Quantitative Analysis via Ion-Exchange Chromatography (IEX)

For the most accurate quantification, especially in complex matrices, ion-exchange chromatography followed by post-column derivatization is the gold-standard method.[12]

-

Principle of Causality : IEX separates molecules based on their net charge.[12] At a controlled pH, the amino group of 6-aminonicotinic acid will be protonated (positive charge), allowing it to bind to a cation-exchange column. Elution is achieved by increasing the salt concentration or pH of the mobile phase. Post-column derivatization with ninhydrin reacts specifically with primary and secondary amines to produce a colored compound (Ruhemann's purple), which can be accurately quantified with a photometric detector.[12] This method is highly specific and robust, as it avoids potential issues from multiple derivatives that can occur with pre-column methods.[12]

-

Step-by-Step Methodology :

-

Sample Preparation : Prepare a sample solution in an acidic buffer (e.g., pH 2.2 citrate buffer) to ensure full protonation of the amino group.

-

IEX Separation :

-

Inject the sample onto a cation-exchange column.

-

Elute the bound amino acid using a step or gradient elution with buffers of increasing ionic strength or pH.

-

-

Post-Column Derivatization : The column eluent is continuously mixed with a ninhydrin reagent solution and passed through a high-temperature reaction coil (e.g., 130 °C).

-

Detection : The colored product is detected photometrically at 570 nm.

-

Quantification : The concentration is determined by comparing the peak area to that of a certified reference standard run under the same conditions.

-

Key Applications in Research and Drug Development

The utility of 6-Aminonicotinic acid monohydrochloride stems from its capacity to serve as a foundational element in the synthesis of diverse, biologically active molecules.

-

Inhibitors of Bacterial Enzymes : The compound is a known inhibitor of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[2] This makes it a valuable starting point for the development of novel antibacterial agents, a critical area of research given the rise of antibiotic resistance.

-

Precursor for Cancer Therapeutics : Its derivative, Methyl 6-aminonicotinate, has been utilized in the synthesis of selective inhibitors for histone deacetylase 3 (HDAC3), a target of interest in oncology, particularly for targeting breast cancer stem cells.[5]

-

Development of Metabolic Modulators : The scaffold has been instrumental in creating glucokinase activators.[5] Glucokinase plays a key role in glucose metabolism, and activators represent a promising therapeutic approach for type 2 diabetes.[5]

-

General Pharmaceutical Intermediate : Beyond specific targets, it is widely used as a versatile building block for creating substituted pyridine libraries for high-throughput screening in drug discovery campaigns.[3][11]

Safety, Handling, and Storage

Proper handling of 6-Aminonicotinic acid monohydrochloride is essential to ensure laboratory safety. The compound is classified as an irritant.

-

Primary Hazards :

-

Recommended Handling and Storage Procedures :

| Procedure | Recommendation | Source(s) |

| Personal Protective Equipment | Wear protective gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat. | [8][10] |

| Ventilation | Handle in a well-ventilated area or in a chemical fume hood to avoid dust formation and inhalation. | [6][10] |

| First Aid (Eyes) | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention. | [8][10] |

| First Aid (Skin) | Wash off immediately with plenty of soap and water. If irritation persists, consult a physician. | [8][10] |

| Storage | Store in a cool, dry, well-ventilated place. Keep the container tightly closed. | [3][10] |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases. | [13] |

Conclusion

6-Aminonicotinic acid monohydrochloride stands out as a chemical intermediate of significant value. With a molecular weight of 174.58 g/mol , its well-defined physicochemical properties and versatile reactivity make it indispensable for researchers in medicinal chemistry and drug development. The adoption of robust synthesis and analytical protocols, such as those detailed in this guide, is paramount to ensuring the quality and reproducibility of research outcomes. As the demand for novel therapeutics continues to grow, the strategic application of foundational building blocks like 6-Aminonicotinic acid monohydrochloride will remain a key driver of scientific advancement.

References

- CA1167852A - Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid - Google Patents. (n.d.). Google Patents.

-

Understanding the Synthesis and Quality of 6-Aminonicotinic Acid. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved February 11, 2026, from [Link]

-

Methyl 6-aminonicotinate – preparation and application - Georganics. (2023, December 28). Georganics. Retrieved February 11, 2026, from [Link]

-

MSDS of 6-aMino-nicotinic acid hydrochloride - Capot Chemical. (2026, January 31). Capot Chemical. Retrieved February 11, 2026, from [Link]

-

6-Aminonicotinic acid - SAFETY DATA SHEET. (2025, September 15). Angene. Retrieved February 11, 2026, from [Link]

-

6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]

-

6-Aminonicotinic acid 3167-49-5 | Nanjing Tengxiang Import & Export Co. Ltd. (n.d.). LookChem. Retrieved February 11, 2026, from [Link]

-

Spectrophotometric Method for the Estimation of 6-Aminopenicillanic Acid - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

Sources

- 1. 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Aminonicotinic acid | 3167-49-5 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. Methyl 6-aminonicotinate – preparation and application - Georganics [georganics.sk]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. capotchem.com [capotchem.com]

- 9. 5336-87-8|6-Aminonicotinic acid hydrochloride|BLD Pharm [bldpharm.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. 6-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 12. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]

- 13. fishersci.com [fishersci.com]

Technical Monograph: 6-Aminonicotinic Acid Monohydrochloride

Systematic Nomenclature, Chemical Architecture, and Drug Development Applications

Executive Summary

6-Aminonicotinic acid monohydrochloride (6-ANA[1][2]·HCl) is a bifunctional pyridine derivative serving as a critical pharmacophore in medicinal chemistry.[1][2] Distinguished by its amphoteric nature and specific hydrogen-bonding capabilities, it acts as a primary scaffold in the synthesis of bacterial DNA gyrase inhibitors, GABA_A receptor agonists, and NAD+ biosynthesis modulators.[1][2] This guide provides a rigorous analysis of its nomenclature, protonation mechanics, synthetic pathways, and analytical validation.[1][2]

Chemical Identity & Nomenclature

IUPAC Name: 6-Aminopyridine-3-carboxylic acid hydrochloride Common Name: 6-Aminonicotinic acid monohydrochloride[1][2]

Nomenclature Derivation

The systematic naming follows the IUPAC hierarchy where the carboxylic acid group takes priority over the amine and the pyridine ring.[1][2]

-

Parent Structure: Pyridine-3-carboxylic acid (Nicotinic acid).[1][2][3]

-

Substituent: An amino group (-NH₂) at position 6.[1][2][4][5][6][7][8][9]

-

Salt Formation: The "monohydrochloride" designation indicates a 1:1 stoichiometric association with HCl.[1][2]

Structural Dynamics and Protonation Site (Expert Insight)

A common misconception in pyridine chemistry is assuming the exocyclic amine is the most basic site.[1] In 6-aminonicotinic acid, the exocyclic nitrogen's lone pair is delocalized into the aromatic ring, significantly reducing its basicity.[1][2] Consequently, protonation occurs at the ring nitrogen (N1) , forming a stabilized pyridinium cation.[1][2]

This amidine-like resonance stabilization is critical for understanding the compound's binding affinity in enzyme pockets (e.g., DNA gyrase), where the protonated ring nitrogen often acts as a hydrogen bond donor.[1][2]

Figure 1: Protonation logic for 6-aminonicotinic acid. The ring nitrogen is the thermodynamically favored site for protonation.[1][2]

Physicochemical Specifications

| Property | Specification |

| CAS Number (HCl salt) | 5336-87-8 |

| CAS Number (Free Acid) | 3167-49-5 |

| Molecular Formula | C₆H₇ClN₂O₂ |

| Molecular Weight | 174.58 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, DMSO; slightly soluble in methanol |

| pKa (Ring N) | ~3.8 (Reduced from pyridine's 5.2 due to -COOH electron withdrawal) |

| pKa (Carboxyl) | ~4.8 |

| Melting Point | >300 °C (Decomposes) |

Synthesis & Manufacturing Protocols

Synthetic Route: Nucleophilic Aromatic Substitution

The most robust industrial route involves the amination of 6-chloronicotinic acid.[1][2] This pathway avoids the use of unstable intermediates and allows for easy purification.[1][2]

Reagents: 6-Chloronicotinic acid, Aqueous Ammonia (28%), Copper(II) sulfate (catalyst).[1]

Step-by-Step Protocol:

-

Charge: Load a high-pressure autoclave with 6-chloronicotinic acid (1.0 eq) and 28% aqueous ammonia (10.0 eq). Add catalytic CuSO₄ (0.05 eq).[1][2]

-

Reaction: Seal and heat to 140°C for 12–16 hours. The pressure will rise; ensure the vessel is rated for >20 bar.[1][2]

-

Workup: Cool to room temperature. Vent excess ammonia.[1][2]

-

Acidification: Adjust pH to 3.5 using concentrated HCl to precipitate the free acid.

-

Salt Formation: Resuspend the wet cake in methanol. Add 1.1 eq of concentrated HCl. Heat to reflux to dissolve, then cool to 0°C to crystallize the monohydrochloride salt.[1][2]

-

Drying: Filter and dry under vacuum at 50°C.

Figure 2: Industrial synthesis workflow via nucleophilic aromatic substitution.

Applications in Drug Discovery[1][2][4][10]

Bacterial DNA Gyrase Inhibition

6-Aminonicotinic acid derivatives act as bioisosteres for the quinolone core.[1][2] The 6-amino group functions as a hydrogen bond donor to Asp73 in the GyrB subunit of DNA gyrase, while the carboxylic acid coordinates with magnesium ions in the active site.[1][2]

GABA_A Receptor Agonists

The compound serves as a scaffold for developing selective GABA_A agonists.[1][2] The zwitterionic character of the free acid mimics the neurotransmitter GABA (γ-aminobutyric acid), allowing it to span the agonist binding site at the α/β interface.[1][2]

DNA-Encoded Libraries (DEL)

Due to its high solubility and distinct functional handles (amine and carboxylic acid), 6-ANA[1][2]·HCl is a "privileged structure" in DEL synthesis.[1][2] It is frequently used as a capping agent or a core scaffold where the acid is coupled to the DNA tag and the amine is diversified.[1][2]

Analytical Characterization

To validate the identity and purity of 6-Aminonicotinic acid HCl, the following analytical controls are required.

HPLC Method[1][2][4][10]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1][2]

-

Mobile Phase A: 0.1% Phosphoric acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 0-5 min (5% B), 5-15 min (5% -> 40% B).

-

Detection: UV at 260 nm (max absorption of pyridine ring).[1][2]

-

Retention Time: Expect early elution (~3-5 min) due to high polarity.[1][2]

¹H NMR Interpretation (DMSO-d₆)

-

δ 13.5 ppm (br s, 1H): Carboxylic acid proton (often broadened or invisible if exchanging).[1][2]

-

δ 8.55 ppm (d, J=2.0 Hz, 1H): H-2 (Ortho to acid, most deshielded).[1][2]

-

δ 7.95 ppm (dd, J=8.8, 2.0 Hz, 1H): H-4.

-

δ 8.0-9.0 ppm (br s, 3H): Protonated amine/pyridinium signals (specific to HCl salt).[1][2]

References

-

IUPAC Nomenclature of Organic Chemistry . "Rule C-12: Carboxylic Acids and Their Derivatives."[1][2] International Union of Pure and Applied Chemistry.[1][2] Link

-

Synthesis of 6-Aminonicotinic Acid . ChemicalBook Protocols. Retrieved from [1][2]

-

Pharmacological Evaluation of 6-Aminonicotinic Acid Analogues . European Journal of Medicinal Chemistry, 2014.[1][5] Link

-

pKa Values of Pyridine Derivatives . Organic Chemistry Data. Retrieved from [1][2]

-

Safety Data Sheet (SDS) - 6-Aminonicotinic Acid . Fisher Scientific.[1] Link[1][2]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Aminonicotinic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 6-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 8. CA1167852A - Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

6-Aminonicotinic Acid Monohydrochloride: Biological Activity & Technical Guide

This guide provides an in-depth technical analysis of 6-Aminonicotinic acid monohydrochloride , focusing on its dual role as a bioactive pharmacophore and a metabolic precursor.

Executive Summary & Chemical Identity

6-Aminonicotinic acid (6-ANA) is a bifunctional pyridine derivative structurally analogous to Nicotinic Acid (Vitamin B3) and the potent antimetabolite 6-Aminonicotinamide (6-AN). While often used as a privileged scaffold in DNA-encoded libraries (DEL) and medicinal chemistry, 6-ANA possesses distinct biological activities dependent on the biological system (bacterial vs. mammalian) and its metabolic processing.

Unlike its amide counterpart (6-AN), which is highly neurotoxic and cell-permeable, 6-ANA exhibits low intrinsic membrane permeability in mammalian cells due to its zwitterionic carboxylate moiety. However, once intracellular or when applied to bacteria, it acts as a potent inhibitor of DNA replication enzymes and a substrate for lethal metabolic synthesis.

Chemical Profile

| Property | Detail |

| Compound Name | 6-Aminonicotinic acid monohydrochloride |

| Parent CAS | 3167-49-5 (Free Acid) |

| Salt CAS | Refer to specific vendor batch (HCl salt improves aqueous solubility) |

| Molecular Formula | C₆H₆N₂O₂[1][2][3][4][5][6][7][8][9] · HCl |

| Functional Groups | C3-Carboxylic Acid (H-bond donor/acceptor), C6-Primary Amine |

| Solubility | Soluble in DMSO, Water (HCl salt); Poor solubility in non-polar organic solvents. |

Biological Mechanisms of Action

The biological activity of 6-ANA is bifurcated into two distinct mechanisms: Direct Enzymatic Inhibition (Bacteria) and Metabolic Lethal Synthesis (Mammalian/Eukaryotic).

Bacterial Targets: DNA Gyrase & Topoisomerase IV

In prokaryotes, 6-ANA acts as an inhibitor of bacterial type II topoisomerases.

-

Target: It binds to the ATP-binding subunit (ParE/GyrB) of Topoisomerase IV and DNA Gyrase .

-

Mechanism: It competes with ATP, preventing the energy-dependent strand passage required for DNA supercoiling and decatenation.

-

Potency: It serves as a lead fragment for high-affinity antibiotics. The free acid moiety mimics the phosphate of ATP or interacts with conserved arginine residues in the active site.

Mammalian Targets: The Preiss-Handler Trap

In mammalian cells, 6-ANA is a substrate for the Preiss-Handler pathway (the NAD+ salvage pathway). It mimics Nicotinic Acid (NA).

-

Entry: 6-ANA enters the pathway via Nicotinic Acid Phosphoribosyltransferase (NAPRT) .

-

Conversion: It is ribosylated and phosphorylated to form 6-Amino-NAD(P)+ .

-

Inhibition: The resulting metabolite, 6-Amino-NADP+, is a potent competitive inhibitor of 6-Phosphogluconate Dehydrogenase (6PGD) .

-

Consequence: Blockade of 6PGD inhibits the Pentose Phosphate Pathway (PPP), reducing NADPH levels and sensitizing cells to oxidative stress.

Critical Note on Permeability: 6-ANA is significantly less toxic than 6-AN in cell culture because the carboxylic acid prevents passive diffusion across the plasma membrane. To induce toxicity, 6-ANA is often esterified (prodrug strategy) to mask the charge, allowing entry before intracellular hydrolysis releases the active 6-ANA.

Visualization: The Preiss-Handler Lethal Synthesis Pathway

Caption: 6-ANA mimics Nicotinic Acid, entering the salvage pathway to generate the 6PGD inhibitor 6-Amino-NADP+.

Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

6-ANA is a "privileged structure" in FBDD. Its small size (MW ~138 Da) and high ligand efficiency allow it to probe sub-pockets in kinases and GPCRs.

-

Linker Chemistry: The C6-amino group is highly reactive for amide coupling, while the C3-acid can be converted to esters or amides, serving as a bifunctional linker in DNA-Encoded Libraries (DEL) .

Prodrug Development (Anticancer)

Researchers utilize 6-ANA esters to target pancreatic ductal adenocarcinoma (PDAC) .

-

Rationale: PDAC cells often downregulate the salvage pathway but maintain high metabolic needs. Esterified 6-ANA permeates the tumor, is hydrolyzed to 6-ANA, and then metabolically activated to 6-Amino-NADP+, inducing oxidative stress specifically in tumor cells.

Experimental Protocols

Solubility & Stock Preparation

The monohydrochloride salt is preferred for aqueous stability, but stock solutions are best prepared in DMSO to prevent precipitation during dilution.

Protocol: 100 mM Stock Solution

-

Weighing: Weigh 17.46 mg of 6-Aminonicotinic acid monohydrochloride (MW ≈ 174.58 g/mol ).

-

Solvent: Add 1.0 mL of sterile, anhydrous DMSO .

-

Dissolution: Vortex vigorously for 30 seconds. If undissolved, warm to 37°C for 5 minutes.

-

Storage: Aliquot into amber tubes and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.

In Vivo Formulation (IV/IP Injection)

-

Vehicle: 5% DMSO / 30% PEG 400 / 5% Tween 80 / 60% Saline.[10]

-

Procedure:

-

Dissolve compound in DMSO.[10]

-

Add PEG 400 and vortex.

-

Add Tween 80 and vortex.

-

Slowly add warm (37°C) saline while stirring to prevent shock precipitation.

-

In Vitro DNA Gyrase Inhibition Assay

To verify biological activity against bacterial targets.

Reagents:

-

E. coli DNA Gyrase (Holoenzyme)

-

Relaxed pBR322 plasmid DNA (Substrate)

-

Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP.

Workflow:

-

Incubation: Mix 1 U Gyrase, 0.5 µg relaxed pBR322, and varying concentrations of 6-ANA (0.1 µM – 100 µM) in Assay Buffer.

-

Reaction: Incubate at 37°C for 30 minutes.

-

Termination: Stop reaction with 0.2 volumes of Stop Buffer (5% SDS, 0.25% Bromophenol Blue).

-

Analysis: Run samples on a 1% agarose gel (no Ethidium Bromide during run). Stain post-run.

-

Result: Active 6-ANA will prevent the conversion of relaxed DNA to supercoiled DNA (supercoiled migrates faster).

Visualization: Assay Logic

Caption: Gel electrophoresis distinguishes between supercoiled (active enzyme) and relaxed (inhibited enzyme) DNA states.

Safety & Handling

While less acutely toxic than 6-Aminonicotinamide, 6-ANA is a chemical irritant.

-

GHS Classification: Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3.

-

Handling: Use a fume hood to avoid inhalation of powder. Wear nitrile gloves.

-

First Aid: In case of eye contact, rinse immediately with water for 15 minutes.

-

Storage: Hygroscopic. Store in a desiccator at room temperature (solid) or -20°C (solution).

References

-

Exploring 6-Aminonicotinic Acid: Properties and Applications . Innospk. Retrieved from [Link]

-

Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma . PubMed Central. Retrieved from [Link]

-

Antimicrobial and DNA Gyrase-Inhibitory Activities of Novel Clorobiocin Derivatives Produced by Mutasynthesis . PubMed Central. Retrieved from [Link]

Sources

- 1. 6-Aminonicotinic acid | 3167-49-5 [chemicalbook.com]

- 2. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-氨基吡啶-3-羧酸 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. Metabolism of 6-aminonicotinic acid in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA gyrase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 6. qualialife.com [qualialife.com]

- 7. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Antimicrobial and DNA Gyrase-Inhibitory Activities of Novel Clorobiocin Derivatives Produced by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. innospk.com [innospk.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Solubility Profile & Handling Guide: 6-Aminonicotinic Acid Monohydrochloride

[1][2]

Executive Summary

6-Aminonicotinic acid monohydrochloride (CAS: 5336-87-8) is the hydrochloride salt of 6-aminonicotinic acid (Vitamin B3 derivative).[1][2] While the free acid (CAS: 3167-49-5) exhibits poor aqueous solubility (~1 mg/mL), the monohydrochloride form is engineered for enhanced hydrophilicity.[1][2]

This guide provides a validated framework for solubilizing this compound in Water and DMSO , with a specific focus on the thermodynamic advantages of the salt form and the critical necessity of pH buffering in biological applications.[1][2]

Key Chemical Identifiers

| Property | Detail |

| Compound Name | 6-Aminonicotinic acid monohydrochloride |

| CAS Number | 5336-87-8 (Salt) / 3167-49-5 (Free Acid) |

| Molecular Weight | ~174.58 g/mol (Salt) / 138.12 g/mol (Free Acid) |

| Molecular Formula | C₆H₆N₂O₂[1][2][3][4][5][6][7][8][9] · HCl |

| Primary Utility | DNA gyrase inhibition, NADP+ biosynthesis modulation |

Solubility Profile: DMSO vs. Water[1][2][4][12][13][14]

The choice of solvent is dictated by the downstream application.[1][2] The hydrochloride salt offers a distinct advantage in aqueous systems but introduces acidity that must be managed.[1][2]

A. Solubility Data Table[1][2][14]

| Solvent | Solubility Limit (Est.) | Mechanism of Action | Suitability |

| Water (Deionized) | High (>10–20 mg/mL) | Ionic dissociation of the pyridinium cation and chloride anion disrupts the crystal lattice.[1][2] | Primary Choice for aqueous stock solutions.[1][2] |

| DMSO | High (>20–50 mg/mL) | High dielectric constant ( | Secondary Choice ; use if compound precipitates in specific buffers.[1][2] |

| Ethanol | Low to Moderate | Limited solvation of the ionic salt lattice.[1][2] | Not Recommended. |

| PBS (pH 7.4) | Moderate | Potential for "salting out" or pH-induced precipitation if the free acid reforms.[1][2] | Use with caution; predissolve in water first.[1][2] |

B. The "Salt Advantage" Mechanism

The free acid of 6-aminonicotinic acid has strong intermolecular hydrogen bonding (donor: amine; acceptor: carboxylic acid), leading to a stable crystal lattice and low water solubility (~1 mg/mL).[1][2]

Experimental Protocols

Protocol A: Preparation of Aqueous Stock (Preferred)

Context: This protocol is ideal for biological assays to avoid DMSO cytotoxicity.[1][2]

-

Calculation: Calculate the mass required for a 50 mM stock solution.

-

Dissolution:

-

pH Adjustment (CRITICAL):

-

Warning: Dissolving the HCl salt will significantly lower the pH (likely to pH 2–3).[1][2]

-

If using for cell culture, you must neutralize the solution.[1][2]

-

Slowly add 1N NaOH dropwise while monitoring pH until it reaches ~7.0–7.4.[1][2]

-

Note: If precipitation occurs upon neutralization, the compound has reverted to its less soluble free acid form.[1][2] In this case, maintain a slightly acidic pH (5.0) or switch to Protocol B (DMSO).

-

-

Final Volume: Adjust to the final volume with water.

-

Sterilization: Filter through a 0.22 µm PES or PVDF membrane .[1][2] Nylon binds proteins and some small molecules; avoid if possible.[1][2]

Protocol B: Preparation of DMSO Stock

Context: Use this if high concentrations (>50 mM) are required or if the neutralized aqueous solution precipitates.[1][2]

-

Weighing: Weigh the target mass of 6-Aminonicotinic acid monohydrochloride.

-

Solvent Addition: Add anhydrous DMSO (Grade: Cell Culture Tested).

-

Solubilization:

-

Storage: Aliquot immediately into amber tubes to prevent hygroscopic water absorption.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision-making process for solvent selection and stock preparation, ensuring sample integrity.

Caption: Decision matrix for solubilizing 6-Aminonicotinic acid HCl, highlighting the critical pH neutralization step.

Stability & Storage

Troubleshooting Common Issues

-

Precipitation upon dilution into PBS:

-

Color Change (Yellowing):

References

Sources

- 1. 6-Aminonicotinic acid | 3167-49-5 [chemicalbook.com]

- 2. 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. Methyl 6-aminonicotinate | C7H8N2O2 | CID 737487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. innospk.com [innospk.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

Introduction: The Imperative of Thermal Stability in Pharmaceutical Development

An In-depth Technical Guide to the Thermal Stability Assessment of 6-Aminonicotinic Acid Monohydrochloride

6-Aminonicotinic acid, a pyridinecarboxylic acid derivative, serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1][2] Its monohydrochloride salt form is often preferred to enhance solubility and handling properties. However, the introduction of a hydrochloride salt brings to the forefront a critical question for any drug development professional: its thermal stability. The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate is not merely an academic parameter; it is a cornerstone of product safety, efficacy, and shelf-life.[3][4][5] An unstable compound can degrade under manufacturing, transport, or storage conditions, leading to loss of potency and the formation of potentially toxic impurities.

This guide provides a comprehensive framework for the rigorous characterization of the thermal stability of 6-Aminonicotinic acid monohydrochloride. We will move beyond simple data reporting to explain the causality behind experimental choices, grounding our methodology in established thermoanalytical principles and regulatory expectations. The objective is to equip researchers, scientists, and drug development professionals with a self-validating system to confidently assess the thermal behavior of this and similar molecules.

Part 1: Foundations of Thermoanalytical Characterization

To accurately assess thermal stability, we rely on a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature.[4][6] For a crystalline organic salt like 6-Aminonicotinic acid monohydrochloride, the most powerful and commonly employed methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6][7]

-

Thermogravimetric Analysis (TGA): This technique provides quantitative information on mass changes in a material as it is heated at a controlled rate.[8][9] A highly sensitive microbalance continuously monitors the sample's weight, revealing events such as dehydration (loss of water), desolvation (loss of solvent), or thermal decomposition (breakdown of the molecule itself). The resulting TGA curve plots mass percentage against temperature, allowing for the precise determination of the temperature at which degradation begins and the extent of mass loss at each stage.[8]

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and an inert reference material as a function of temperature.[3][9] It detects thermal events that involve a change in enthalpy. For a pharmaceutical compound, DSC can identify the melting point, glass transitions, crystallization events, and the enthalpy associated with decomposition. An endothermic event (heat absorption) typically signifies melting or boiling, while an exothermic event (heat release) often indicates decomposition or crystallization.[10]

The Synergy of TGA and DSC

Using these techniques in tandem is crucial for unambiguous interpretation.[3][4] For instance, an endothermic peak in a DSC scan could represent either melting or decomposition. By running a parallel TGA experiment, we can confirm the event. If the DSC peak occurs with no corresponding mass loss in the TGA, it is likely a melt. If it is accompanied by a significant mass loss, it signifies decomposition. This correlative approach forms the backbone of a trustworthy thermal analysis.

Part 2: A Validated Protocol for Thermal Stability Assessment

The following section details a robust, step-by-step methodology for the thermal characterization of 6-Aminonicotinic acid monohydrochloride. The causality behind each parameter is explained to ensure the integrity of the generated data.

Materials and Instrumentation

-

Test Article: 6-Aminonicotinic Acid Monohydrochloride (CAS No. 5336-87-8), purity ≥98%.

-

Instrumentation:

-

A calibrated Thermogravimetric Analyzer (TGA) with a sensitivity of at least 0.1 µg.

-

A calibrated Differential Scanning Calorimeter (DSC), preferably a heat-flux or power-compensation model.[6]

-

-

Consumables:

-

Aluminum or platinum TGA pans.

-

Aluminum DSC pans (hermetically sealed and standard pierced lids).

-

High-purity nitrogen (99.999%) as a purge gas.

-

-

Reference Material: Indium standard for DSC temperature and enthalpy calibration.

The Critical Step: Sample Preparation

The validity of any thermal analysis hinges on meticulous and consistent sample preparation.

-

Ensure Sample Homogeneity: Gently grind the sample with a mortar and pestle if significant particle size variation is observed. This promotes uniform heat transfer.

-

Accurate Weighing: Using a calibrated analytical balance, weigh approximately 2-5 mg of the sample directly into the analysis pan (TGA or DSC).

-

Causality: This mass range is optimal. A smaller mass minimizes thermal gradients within the sample, leading to sharper transitions. A larger mass may obscure subtle events or cause pressure buildup in sealed pans.

-

-

Record Exact Mass: Record the initial sample mass with the highest possible precision. This is essential for quantitative analysis of mass loss (TGA) and for normalizing enthalpy data (DSC).

Experimental Workflow: Thermogravimetric Analysis (TGA)

This workflow is designed to determine the onset of decomposition and quantify mass loss events.

Caption: TGA Experimental Workflow.

Step-by-Step TGA Protocol:

-

Instrument Setup: Place the prepared sample pan into the TGA furnace.

-

Atmosphere: Purge the furnace with nitrogen at a flow rate of 50 mL/min for at least 15 minutes before starting the experiment.

-

Causality: An inert nitrogen atmosphere is critical to prevent oxidative decomposition, ensuring that the observed thermal events are inherent to the molecule's stability and not a reaction with air.[8]

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to a final temperature of 400°C at a heating rate of 10°C/min.

-

Causality: A 10°C/min heating rate is a standard condition that provides a good balance between resolution and experimental time. The final temperature should be sufficiently high to capture all major decomposition events.

-

Experimental Workflow: Differential Scanning Calorimetry (DSC)

This workflow identifies melting points and the energetic nature of decomposition.

Caption: DSC Experimental Workflow.

Step-by-Step DSC Protocol:

-

Instrument Setup: Place the prepared and sealed sample pan and an empty reference pan into the DSC cell.

-

Pan Selection: Use a hermetically sealed aluminum pan.

-

Causality: Sealing the pan suppresses the vaporization of any volatile components (like HCl or water), ensuring that their transitions are observed. It also contains any material ejected during energetic decomposition, protecting the instrument.

-

-

Atmosphere: Purge the cell with nitrogen at a flow rate of 50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min. This should mirror the TGA conditions for direct comparison.

-

Part 3: Data Interpretation and Expected Thermal Profile

While specific data for 6-Aminonicotinic acid monohydrochloride is scarce, we can predict its likely thermal behavior based on its structure—an aminium salt of a carboxylic acid.[11]

Logical Interpretation Flowchart

Caption: Logic for interpreting combined TGA-DSC data.

Expected Thermal Events:

-

Initial Mass Loss (TGA): It is possible to observe an initial mass loss corresponding to dehydration if the material is a hydrate, or potentially the loss of hydrogen chloride gas before the main organic structure decomposes.

-

Melting vs. Decomposition (DSC/TGA): The parent 6-Aminonicotinic acid is reported to decompose above 300°C.[1][12] The hydrochloride salt will likely have a different thermal profile. It may exhibit a sharp endothermic peak (melting) in the DSC scan followed closely by an exothermic decomposition. Often, for such salts, melting and decomposition occur concurrently, which would be seen as a complex endothermic event in the DSC immediately followed by significant, rapid mass loss in the TGA.[9]

-

Main Decomposition (TGA): The primary decomposition will involve the breakdown of the pyridinecarboxylic acid structure, resulting in a significant mass loss. This is almost always an exothermic process.

Data Summary

All quantitative data should be summarized in a clear, tabular format for easy comparison and reporting.

| Parameter | Technique | Result (Hypothetical) | Interpretation |

| Onset of Mass Loss (Tonset) | TGA | ~215 °C | The temperature at which significant thermal degradation begins. |

| Mass Loss Step 1 | TGA | 20.9% loss (215-250 °C) | Corresponds to the theoretical mass % of HCl (20.88%), suggesting initial dehydrochlorination. |

| Mass Loss Step 2 | TGA | >70% loss (>250 °C) | Complete decomposition of the organic moiety. |

| Thermal Event 1 | DSC | Endotherm, Peak at ~220 °C | Melting with simultaneous decomposition, confirmed by concurrent mass loss in TGA. |

| Thermal Event 2 | DSC | Broad Exotherm, >250 °C | Energetic decomposition of the molecule. |

Part 4: Regulatory Context and Implications

The data generated from this thermal analysis is not merely descriptive; it is prescriptive and directly informs critical decisions in pharmaceutical development, as guided by the International Council for Harmonisation (ICH) guidelines.[13]

-

ICH Q1A (R2) Stability Testing: This guideline mandates the evaluation of a drug substance's thermal stability.[5][14][15] The decomposition onset temperature determined by TGA/DSC is a crucial piece of data for designing accelerated stability studies.[13] For example, if a material begins to decompose at 215°C, conducting accelerated stability studies at temperatures like 40°C (a standard ICH condition) is considered safe and appropriate.[14][15]

-

Storage and Handling: The thermal stability profile dictates the recommended storage conditions. A material that is stable to well over 200°C can be confidently stored at ambient temperature ("room temperature"). The label might state "Do not store above 30°C" as a standard precaution.[16]

-

Manufacturing Process Development: Processes such as drying, milling, and granulation often involve heat. Knowing the precise decomposition temperature is essential for setting process limits to prevent degradation and ensure the quality and safety of the final product.

Conclusion

The thermal stability assessment of 6-Aminonicotinic acid monohydrochloride is a foundational requirement for its use in pharmaceutical development. By systematically employing a combination of Thermogravimetric Analysis and Differential Scanning Calorimetry, researchers can obtain a definitive and reliable profile of the material's behavior under thermal stress. This in-depth guide provides the theoretical basis, a validated experimental protocol, and an interpretive framework to ensure that such an analysis is conducted with the highest degree of scientific integrity. The resulting data directly supports regulatory filings, informs safe handling and storage procedures, and ultimately contributes to the development of safe and effective medicines.

References

-

Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. (2010). American Pharmaceutical Review. [Link]

-

Thermal Analysis of Pharmaceutical Materials. (n.d.). News-Medical.net. [Link]

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). AZoM.com. [Link]

-

Thermo-Analytical Methods of Analysis and their Applications. (n.d.). Longdom Publishing. [Link]

-

Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). MDPI. [Link]

-

API Thermal Stability Testing. (2026). Infinita Lab. [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]

-

Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022). National Institutes of Health (NIH). [Link]

-

ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). (2003). International Council for Harmonisation. [Link]

-

Complete Guide to ICH Stability Testing for APIs & FPPs. (2025). YouTube. [Link]

-

Exploring 6-Aminonicotinic Acid: Properties and Applications. (n.d.). Dayang Chem (Hangzhou) Co., Ltd. [Link]

-

KEGG COMPOUND: C00253. (n.d.). Kyoto Encyclopedia of Genes and Genomes. [Link]

-

Structural Dependence of the Thermal Stability of Aminium Salts with Dicarboxylic Acids. (n.d.). University of the Pacific. [Link]

-

6-Aminonicotinic acid | C6H6N2O2 | CID 18496. (n.d.). PubChem. [Link]

-

Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers. [Link]

-

The nicotinamide biosynthetic pathway is a by-product of the RNA world. (2001). PubMed. [Link]

-

Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate. [Link]

-

Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. (n.d.). ResearchGate. [Link]

-

Thermal Analysis | DSC, TGA, and Melting Point Testing. (n.d.). Robertson Microlit Laboratories. [Link]

-

Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers in Bioengineering and Biotechnology. [Link]

-

Thermal Stability Study of Crystalline and Novel Spray-Dried Amorphous Nilotinib Hydrochloride. (2018). PubMed. [Link]

-

Thermal stability and hydration dynamics of Chymotrypsin Inhibitor 2 in aqueous amino acid solutions from replica exchange molecular dynamics. (2026). PubMed. [Link]

-

Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. [Link]

-

6-Aminonicotinic acid, 98%. (n.d.). Fisher Scientific. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 4. longdom.org [longdom.org]

- 5. testinglab.com [testinglab.com]

- 6. news-medical.net [news-medical.net]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. mdpi.com [mdpi.com]

- 9. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]

- 10. tainstruments.com [tainstruments.com]

- 11. "Structural Dependence of the Thermal Stability of Aminium Salts with D" by Samantha Annunziata [digitalcommons.newhaven.edu]

- 12. 6-Aminonicotinic acid | 3167-49-5 [chemicalbook.com]

- 13. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 15. database.ich.org [database.ich.org]

- 16. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: 6-Aminonicotinic Acid Monohydrochloride in Anti-Inflammatory Drug Discovery

This guide details the application of 6-Aminonicotinic acid monohydrochloride (CAS: 5336-87-8) as a critical scaffold in the synthesis of next-generation anti-inflammatory agents.

Abstract & Chemical Profile

6-Aminonicotinic acid monohydrochloride is a bifunctional pyridine scaffold characterized by a carboxylic acid at the C3 position and an exocyclic amine at the C6 position. Unlike its free base counterpart, the monohydrochloride salt offers enhanced shelf-stability and water solubility, making it an ideal starting material for high-throughput synthesis.

In medicinal chemistry, this moiety serves as a bioisostere for phenyl rings, improving the pharmacokinetic profile (solubility and metabolic stability) of anti-inflammatory candidates. Derivatives of this scaffold have shown efficacy in inhibiting pro-inflammatory cytokines (TNF-

Chemical Specifications

| Property | Specification |

| IUPAC Name | 6-Aminopyridine-3-carboxylic acid hydrochloride |

| CAS Number | 5336-87-8 (Salt); 3167-49-5 (Free Acid) |

| Molecular Weight | 174.58 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in Hexane, DCM |

| pKa | ~3.6 (COOH), ~6.8 (Pyridine N) |

Synthetic Utility & Retrosynthesis

The primary synthetic utility lies in the C3-amidation to generate 6-amino-N-substituted nicotinamides. The 6-amino group acts as an electron-donating group (EDG), increasing the electron density of the pyridine ring, which can influence the binding affinity to targets like COX-2 or specific kinases (e.g., IRAK4).

Strategic Considerations (Expertise & Experience)

-

Salt Neutralization: The HCl salt is acidic. In amide coupling reactions using carbodiimides (EDC) or uronium salts (HATU), 2.5 - 3.0 equivalents of a tertiary base (DIPEA or TEA) are mandatory to neutralize the HCl and deprotonate the carboxylic acid.

-

Chemoselectivity: The 6-amino group is weakly nucleophilic due to resonance delocalization into the pyridine ring. Therefore, protection of the 6-amino group is often unnecessary when activating the carboxylic acid for amide coupling, provided the coupling partner is a more nucleophilic primary/secondary amine.

Pathway Visualization

Figure 1: Retrosynthetic strategy prioritizing the C3-amide bond formation.

Detailed Experimental Protocols

Protocol A: Synthesis of 6-Amino-N-(4-fluorobenzyl)nicotinamide

Objective: To synthesize a library standard for anti-inflammatory screening via direct amidation.

Materials:

-

6-Aminonicotinic acid HCl (1.0 eq)

-

4-Fluorobenzylamine (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask, dissolve 6-Aminonicotinic acid HCl (174 mg, 1.0 mmol) in anhydrous DMF (5 mL).

-

Why: DMF is chosen for its ability to solubilize the zwitterionic amino acid.

-

-

Activation: Add DIPEA (522 µL, 3.0 mmol) dropwise. Stir at room temperature (RT) for 10 minutes until the solution becomes clear.

-

Critical Check: Ensure the pH is >8 (damp litmus paper). The first equivalent neutralizes the HCl; the second creates the carboxylate; the third buffers the reaction.

-

-

Coupling: Add HATU (456 mg, 1.2 mmol) in one portion. Stir for 15 minutes to form the active ester (O-At ester).

-

Observation: A slight color change (often yellowing) indicates active ester formation.

-

-

Addition: Add 4-Fluorobenzylamine (138 mg, 1.1 mmol) dropwise.

-

Reaction: Stir the mixture at RT for 4–6 hours. Monitor by TLC (10% MeOH in DCM).

-

Validation: The spot for the starting acid (baseline) should disappear, and a new less polar spot (Rf ~0.4) should appear.

-

-

Work-up: Dilute reaction with EtOAc (50 mL) and wash with saturated NaHCO3 (2 x 20 mL), water (2 x 20 mL), and brine (1 x 20 mL).

-

Note: Extensive water washes are required to remove DMF.

-

-

Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash column chromatography (DCM:MeOH gradient 100:0 to 95:5).

Expected Yield: 75–85% as a white solid.

Protocol B: Biological Validation (In Vitro Anti-Inflammatory Assay)

Objective: Quantify the anti-inflammatory potency by measuring the inhibition of Nitric Oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

Principle: Lipopolysaccharide (LPS) triggers the NF-κB pathway, causing macrophages to release NO. Effective anti-inflammatory agents will reduce NO levels, measurable via the Griess reaction.

Workflow Visualization:

Figure 2: Workflow for the Nitric Oxide inhibition screen.

Methodology:

-

Seeding: Plate RAW 264.7 cells at

cells/well in DMEM + 10% FBS. Incubate for 24h. -

Treatment: Replace media with fresh media containing the synthesized 6-amino-N-(4-fluorobenzyl)nicotinamide at varying concentrations (1, 10, 25, 50 µM).

-

Control: Use Dexamethasone (1 µM) as a positive control.

-

Vehicle: DMSO concentration must be < 0.1%.

-

-

Induction: Add LPS (final concentration 1 µg/mL) to all wells except the "Negative Control". Incubate for 24 hours.

-

Quantification: Transfer 100 µL of culture supernatant to a new plate. Add 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

-

Readout: Measure absorbance at 540 nm using a microplate reader. Calculate % Inhibition relative to the LPS-only control.

Troubleshooting & Optimization

| Issue | Probable Cause | Expert Solution |

| Low Yield in Coupling | Incomplete salt neutralization. | Ensure 3.0 eq. of base is used. If solubility is poor in DMF, switch to NMP or add a co-solvent like DMSO. |

| Product is Sticky/Oil | Residual DMF. | Lyophilize the crude or perform an ether trituration step before column chromatography. |

| High Cell Toxicity | Compound precipitation or off-target effects. | Perform an MTT assay in parallel to ensure reduced NO is due to anti-inflammatory action, not cell death. |

| Poor Reactivity | Zwitterionic nature of starting material. | Convert the acid to the methyl ester (MeOH/H2SO4), react with the amine (aminolysis), or use the acid chloride method (SOCl2) if HATU fails. |

References

-

Chemical Profile & Properties: PubChem. 6-Aminonicotinic acid.[1][2] National Library of Medicine. Available at: [Link]

- Synthetic Methodology (Amide Coupling): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

- Anti-Inflammatory Mechanism: O'Neill, L. A., & Kaltschmidt, C. (1997). NF-kappa B: a crucial transcription factor for glial and neuronal cell function. Trends in Neurosciences.

- Biological Assay Protocol: Green, L. C., et al. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical Biochemistry, 126(1), 131-138.

-

Application in Drug Discovery: Synthesis of some Amide derivatives and their Biological activity. Sphinxsai. Available at: [Link] (Demonstrates nicotinic acid amide derivatives as anti-inflammatory agents).

Sources

Application Notes and Protocols for Researchers: 6-Aminonicotinic Acid Monohydrochloride as a Topoisomerase IV Inhibitor

Introduction: Targeting Bacterial Proliferation at its Core

Bacterial topoisomerase IV is a critical enzyme essential for DNA replication and chromosome segregation in prokaryotes, making it a prime target for the development of novel antibacterial agents.[1] This type II topoisomerase facilitates the decatenation of interlinked daughter chromosomes following replication, a crucial step for successful cell division.[2] Its inhibition leads to a cascade of events culminating in bacterial cell death. 6-Aminonicotinic acid, a pyridine derivative, has been identified as an inhibitor of bacterial DNA gyrase and topoisomerase IV.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 6-aminonicotinic acid monohydrochloride as a topoisomerase IV inhibitor.

The monohydrochloride salt form of 6-aminonicotinic acid is often utilized in biological assays to enhance solubility and stability in aqueous solutions, which is a common strategy in drug development.[5][6] These application notes will provide detailed, field-proven protocols for assessing the inhibitory activity of this compound against topoisomerase IV, focusing on the DNA decatenation assay. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.

Mechanism of Action: A Molecular Trap for a Vital Enzyme

Topoisomerase IV, a heterotetrameric enzyme composed of two ParC and two ParE subunits, functions by creating a transient double-strand break in one DNA segment (the G-segment) to allow the passage of another DNA segment (the T-segment). This process is ATP-dependent and essential for resolving DNA topological problems.

Inhibitors like 6-aminonicotinic acid are thought to interfere with this catalytic cycle. While the precise mechanism for this specific compound is a subject of ongoing research, it is hypothesized to stabilize the enzyme-DNA cleavage complex.[7] This stabilization prevents the re-ligation of the cleaved DNA strand, effectively trapping the topoisomerase on the DNA. The accumulation of these stalled cleavage complexes leads to double-strand breaks in the bacterial chromosome, triggering a DNA damage response and ultimately leading to apoptosis.

Figure 1: Proposed mechanism of Topoisomerase IV inhibition.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for a gel-based DNA decatenation assay to determine the inhibitory activity of 6-aminonicotinic acid monohydrochloride against E. coli topoisomerase IV.

Materials and Reagents

| Reagent | Supplier | Catalog No. (Example) | Storage Temperature |

| 6-Aminonicotinic acid monohydrochloride | Sigma-Aldrich | A1486 | Room Temperature |

| E. coli Topoisomerase IV | Inspiralis | EC4-100 | -80°C |

| Kinetoplast DNA (kDNA) | Inspiralis | kDNA-100 | -20°C |

| 10X Topoisomerase IV Assay Buffer | Inspiralis | T4AB-100 | -20°C |

| 10 mM ATP Solution | Thermo Fisher | R0441 | -20°C |

| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D8418 | Room Temperature |

| 5X Stop Buffer/Loading Dye | Inspiralis | GSTEB-100 | Room Temperature |

| Agarose, Molecular Biology Grade | Bio-Rad | 1613101 | Room Temperature |

| 50X TAE Buffer | Bio-Rad | 1610743 | Room Temperature |

| Ethidium Bromide (10 mg/mL) | Bio-Rad | 1610433 | 4°C (Protect from light) |

| Nuclease-free water | Thermo Fisher | AM9937 | Room Temperature |

Preparation of Solutions

-

6-Aminonicotinic Acid Monohydrochloride Stock Solution (10 mM):

-

Accurately weigh 1.746 mg of 6-aminonicotinic acid monohydrochloride (MW: 174.58 g/mol ).

-

Dissolve in 1 mL of sterile, nuclease-free water to create a 10 mM stock solution.

-

Rationale: The monohydrochloride salt enhances aqueous solubility.[5] If solubility issues persist, a small percentage of DMSO can be used, but a vehicle control must be included in the assay.

-

-

Working Dilutions of Inhibitor:

-

Prepare a series of dilutions from the 10 mM stock solution in nuclease-free water or the assay buffer. A typical starting range for a new inhibitor would be from 1 µM to 1 mM final concentration in the assay.

-

Expert Insight: For IC50 determination, a logarithmic dilution series (e.g., 1000, 500, 250, 125, 62.5, 31.25, 15.6, 7.8 µM) is recommended to accurately define the dose-response curve.

-

-

1X Topoisomerase IV Assay Buffer:

-

Prepare the required volume of 1X assay buffer by diluting the 10X stock with nuclease-free water. Keep on ice.

-

Assay Procedure: DNA Decatenation

The following protocol is for a single 20 µL reaction. Scale up as needed, preparing a master mix for common reagents to ensure consistency.

Figure 2: Workflow for the Topoisomerase IV decatenation assay.

-

Reaction Setup:

-

On ice, prepare a master mix for the number of reactions plus one extra. For each 20 µL reaction, combine:

-

2 µL of 10X Topoisomerase IV Assay Buffer

-

1 µL of kDNA (200 ng/µL)

-

2 µL of 10 mM ATP

-

Nuclease-free water to a final volume of 18 µL (this will vary depending on the volume of inhibitor added).

-

-

Aliquot the master mix into pre-chilled microcentrifuge tubes.

-

-

Inhibitor Addition:

-

Add 2 µL of the appropriate dilution of 6-aminonicotinic acid monohydrochloride to each tube.

-

Controls are critical:

-

Negative Control (No Enzyme): Add 2 µL of nuclease-free water instead of the enzyme. This shows the position of the catenated DNA.

-

Positive Control (No Inhibitor): Add 2 µL of the vehicle (e.g., nuclease-free water or DMSO) used to dissolve the inhibitor. This shows the fully decatenated DNA.

-

-

-

Enzyme Addition and Incubation:

-

Add 1 unit of E. coli Topoisomerase IV to each reaction tube (except the negative control).

-

Gently mix and incubate at 37°C for 30 minutes.

-

-

Stopping the Reaction:

-

Terminate the reaction by adding 5 µL of 5X Stop Buffer/Loading Dye.

-

-

Agarose Gel Electrophoresis:

-

Prepare a 1% agarose gel in 1X TAE buffer containing 0.5 µg/mL ethidium bromide.

-

Load the entire reaction volume (25 µL) into the wells of the gel.

-

Run the gel at 80-100 V until the dye front has migrated approximately 75% of the gel length.

-

-

Visualization and Data Analysis:

-

Visualize the DNA bands under UV illumination.

-

Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.

-

Quantify the intensity of the decatenated DNA bands using gel documentation software (e.g., ImageJ).

-

Calculate the percentage of inhibition for each concentration of 6-aminonicotinic acid monohydrochloride relative to the positive control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

-

Expected Results and Interpretation

A successful experiment will show a clear difference between the controls. The negative control will have a band in the well (catenated DNA), while the positive control will show bands corresponding to decatenated, supercoiled, and relaxed minicircles. With increasing concentrations of 6-aminonicotinic acid monohydrochloride, the intensity of the decatenated DNA bands should decrease, indicating inhibition of topoisomerase IV activity.

| Concentration of 6-Aminonicotinic Acid (µM) | % Decatenation (Relative to Positive Control) | % Inhibition |

| 0 (Positive Control) | 100% | 0% |

| 15.6 | 85% | 15% |

| 31.25 | 65% | 35% |

| 62.5 | 48% | 52% |

| 125 | 25% | 75% |

| 250 | 10% | 90% |

| 500 | <5% | >95% |

| No Enzyme (Negative Control) | 0% | 100% |

This is example data and actual results may vary.

Self-Validating Systems and Trustworthiness

The inclusion of both positive and negative controls in every experiment is fundamental to the self-validating nature of this protocol. The negative control confirms the integrity of the kDNA substrate and the absence of contaminating nuclease activity. The positive control establishes the baseline for 100% enzyme activity. A well-defined dose-response curve with a clear sigmoidal shape further validates the inhibitory effect of the compound and allows for the reliable determination of the IC50.

Conclusion and Future Directions